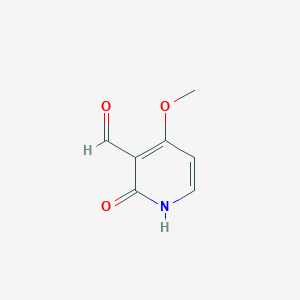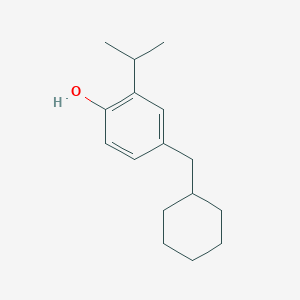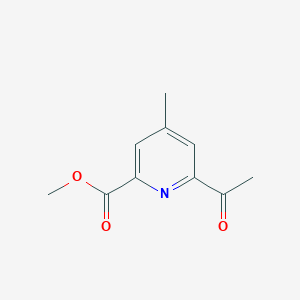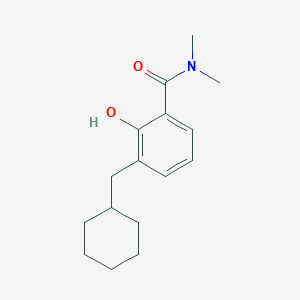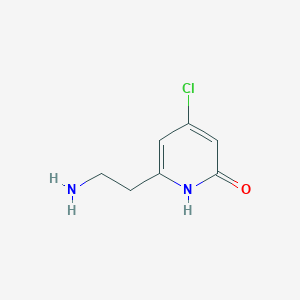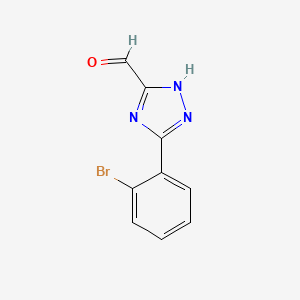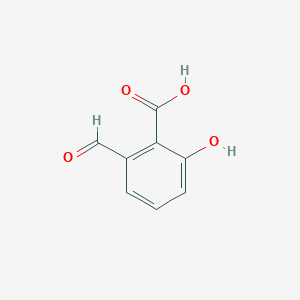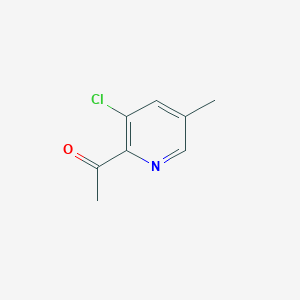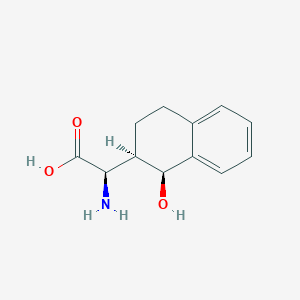
(R)-2-Amino-2-((1S,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-2-((1S,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid is a chiral amino acid derivative The compound’s structure includes a tetrahydronaphthalene ring, which is a bicyclic structure consisting of a benzene ring fused to a cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-((1S,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid can be achieved through several synthetic routes. One common method involves the Mannich reaction, which is a three-component reaction involving an aldehyde, an amine, and a ketone. The reaction typically requires a catalyst, such as zinc, and is carried out under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Amino-2-((1S,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents such as PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reagents like sodium borohydride (NaBH4).
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include PCC for oxidation, NaBH4 for reduction, and acyl chlorides for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the chiral centers.
Major Products
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-2-Amino-2-((1S,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid is used as a chiral building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used in the study of enzyme-substrate interactions due to its structural similarity to natural amino acids. It can serve as a model compound for understanding the mechanisms of enzyme catalysis and inhibition.
Medicine
In medicine, ®-2-Amino-2-((1S,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid has potential applications as a pharmaceutical intermediate. Its chiral nature makes it a valuable component in the synthesis of drugs that require specific enantiomeric forms for efficacy and safety.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of new materials with specific functionalities.
Mécanisme D'action
The mechanism of action of ®-2-Amino-2-((1S,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral centers allow it to fit into specific binding sites, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the interacting molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other chiral amino acid derivatives, such as (S)-2-Amino-2-((1R,2S)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid and ®-2-Amino-2-((1S,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)propionic acid .
Uniqueness
What sets ®-2-Amino-2-((1S,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid apart is its specific stereochemistry, which imparts unique properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and chiral environments.
Conclusion
®-2-Amino-2-((1S,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike.
Propriétés
Formule moléculaire |
C12H15NO3 |
|---|---|
Poids moléculaire |
221.25 g/mol |
Nom IUPAC |
(2R)-2-amino-2-[(1S,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl]acetic acid |
InChI |
InChI=1S/C12H15NO3/c13-10(12(15)16)9-6-5-7-3-1-2-4-8(7)11(9)14/h1-4,9-11,14H,5-6,13H2,(H,15,16)/t9-,10-,11-/m1/s1 |
Clé InChI |
FTNDQAPFRVRLGU-GMTAPVOTSA-N |
SMILES isomérique |
C1CC2=CC=CC=C2[C@H]([C@H]1[C@H](C(=O)O)N)O |
SMILES canonique |
C1CC2=CC=CC=C2C(C1C(C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




